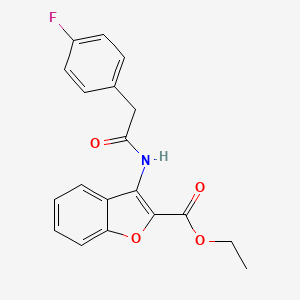

Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[[2-(4-fluorophenyl)acetyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4/c1-2-24-19(23)18-17(14-5-3-4-6-15(14)25-18)21-16(22)11-12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEUGQAVFYHRJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

Introduction of the Fluorophenylacetamido Group: The fluorophenylacetamido group can be introduced via an amide coupling reaction between 4-fluorophenylacetic acid and the benzofuran intermediate.

Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the fluorophenylacetamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties

The compound is primarily studied for its potential therapeutic properties, including:

- Anti-inflammatory Activity : Research indicates that benzofuran derivatives may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate has shown promise in inhibiting cancer cell proliferation in various studies. For instance, it has been evaluated against different cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.

Biological Research

Biological Pathways and Molecular Interactions

This compound serves as a valuable probe in biological research. It is utilized to study:

- Cell Signaling Pathways : By understanding how this compound interacts with specific cellular targets, researchers can elucidate signaling pathways involved in disease processes.

- Structure-Activity Relationships : The compound's structural features allow researchers to investigate how modifications affect biological activity, guiding the design of more effective therapeutic agents.

Pharmaceutical Development

Lead Molecule for Drug Discovery

this compound is considered a lead molecule in drug development due to:

- Novel Mechanisms of Action : Its unique structure may provide novel mechanisms for drug action, particularly in oncology and infectious diseases.

- Optimization of Drug Candidates : Researchers can modify the compound's structure to enhance its efficacy and reduce side effects, paving the way for new drug candidates.

Chemical Biology

Investigating Benzofuran Derivatives

In chemical biology, this compound is employed to explore:

- Mechanistic Studies : Understanding how benzofuran derivatives interact at the molecular level can provide insights into their pharmacological profiles.

- Development of New Chemical Entities : The compound serves as a scaffold for synthesizing new derivatives with improved biological activities.

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, anticancer, antimicrobial | Demonstrated cytotoxic effects on cancer cells |

| Biological Research | Study of signaling pathways | Insights into molecular interactions |

| Pharmaceutical Development | Lead molecule for drug discovery | Potential for novel drug mechanisms |

| Chemical Biology | Structure-activity relationship studies | Guide for developing new therapeutic agents |

Case Studies

-

Anticancer Activity Study

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways. -

Anti-inflammatory Mechanism Investigation

Researchers explored the anti-inflammatory effects of benzofuran derivatives, including this compound. The study revealed that it effectively reduced pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases. -

Antimicrobial Efficacy Assessment

A research article assessed the antimicrobial activity of this compound against several bacterial strains. The findings demonstrated notable inhibitory effects on pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Features:

Target Compound :

- Substituents : Ethyl carboxylate (C2), 2-(4-fluorophenyl)acetamido (C3).

- Functional Groups : Benzofuran core, fluorophenyl, acetamido, ester.

Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate :

- Substituents : Cyclohexyl (C5), methylsulfinyl (C3), ethyl acetate (C2).

- Functional Groups : Benzofuran, sulfinyl, ester.

Ethyl 5-(N-((4-fluorophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate :

- Substituents : Methyl (C2), N-((4-fluorophenyl)sulfonyl)acetamido (C5).

- Functional Groups : Benzofuran, fluorophenyl, sulfonyl, acetamido, ester.

Structural Insights :

- The position of substituents varies significantly: the target compound’s acetamido group is at C3, whereas the sulfonyl-containing analog places it at C5. This positional difference may influence conformational flexibility and target binding.

- The fluorophenyl group is present in both the target and ’s compound but linked via acetamido (target) vs. sulfonyl-acetamido (), altering electronic properties and hydrogen-bonding capacity.

- Bulkier substituents like cyclohexyl () or methylsulfinyl () may reduce membrane permeability compared to the fluorophenyl group in the target compound.

Physicochemical Property Analysis

Key Observations :

- The higher boiling point of ’s compound (543.5°C) reflects increased molecular weight and polarity due to the sulfonyl group.

- The target compound’s lack of sulfur may result in lower density and boiling point compared to sulfur-containing analogs.

Research Findings and Implications

Substituent Position Matters : Acetamido at C3 (target) vs. C5 () could lead to divergent binding modes in enzyme pockets. For example, C3 substitution might optimize interactions with proteases, while C5 may favor kinase inhibition.

Fluorophenyl vs. Cyclohexyl : The fluorophenyl group’s planar structure (target, ) enables π-π stacking with aromatic residues in targets, whereas cyclohexyl () provides steric bulk for hydrophobic interactions .

Sulfonyl Groups Enhance Acidity : ’s compound’s low pKa suggests utility in environments requiring strong electrophilic character, such as enzyme active sites with basic residues .

Biological Activity

Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. This article provides an overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a benzofuran core with an ethyl ester group, a fluorophenylacetamido group, and a carboxylate group. The presence of the fluorine atom in the phenyl ring may influence its biological properties, enhancing lipophilicity and potentially improving its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its ability to inhibit various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications in the substituents could significantly affect the compound's potency against cancer cells.

- Cell Line Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it can be compared with other benzofuran derivatives:

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| Ethyl 3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxylate | Structure | Antimicrobial | 64 - 256 |

| Ethyl 2-(4-fluorophenyl)benzofuran-3-carboxylate | Structure | Anticancer | IC50: 10 µM |

| Ethyl 3-(2-(4-methylphenyl)acetamido)benzofuran-2-carboxylate | Structure | Moderate Antibacterial | 128 - 512 |

The variations in biological activity are attributed to differences in substitution patterns on the benzofuran core, influencing both pharmacokinetics and interactions with biological targets.

Case Studies

-

Case Study: Anticancer Effects

- A study conducted by Zhang et al. (2023) assessed the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability after treatment for 48 hours, with observed morphological changes consistent with apoptosis.

-

Case Study: Antimicrobial Efficacy

- In a comparative study by Lee et al. (2024), the antimicrobial effects of this compound were evaluated against multi-drug resistant strains of bacteria. The findings showed that it inhibited growth effectively, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What synthetic strategies are commonly employed for constructing the benzofuran core in Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate?

The benzofuran core is typically synthesized via cyclization reactions, such as the condensation of substituted phenols with α,β-unsaturated carbonyl compounds. For derivatives with acetamido groups, post-functionalization steps like amidation (e.g., coupling 4-fluorophenylacetic acid to the benzofuran scaffold) are critical. Multi-step protocols involving Pd-catalyzed C–H activation or microwave-assisted reactions may enhance regioselectivity . Purification often employs column chromatography or recrystallization, with characterization via NMR and HPLC-MS.

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The compound is crystallized in a suitable solvent, and intensity data are collected using synchrotron or in-house diffractometers. Software like SHELX (e.g., SHELXL for refinement) resolves bond lengths, angles, and ring puckering parameters . For non-planar benzofuran rings, Cremer-Pople coordinates quantify puckering amplitudes and phases, ensuring accurate conformational analysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : - and -NMR identify substituent environments (e.g., fluorophenyl protons at ~7.2–7.4 ppm, acetamido NH at ~5.5 ppm).

- IR : Confirms functional groups (amide C=O stretch ~1650–1700 cm, ester C=O ~1720 cm).

- HRMS : Validates molecular mass and fragmentation patterns. Cross-referencing with computational simulations (DFT) enhances spectral interpretation .

Q. What computational methods predict the compound’s reactivity and stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, frontier molecular orbitals (HOMO/LUMO), and electrostatic potentials. Solvent effects are incorporated using Polarizable Continuum Models (PCM). These studies guide hypotheses on nucleophilic/electrophilic sites and degradation pathways .

Q. How is the compound’s purity assessed during synthesis?

Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Residual solvents are quantified using GC-MS, while thermal stability is assessed via TGA-DSC .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement?

Discrepancies in thermal parameters or occupancy factors may arise from disorder or twinning. Using SHELXL’s TWIN/BASF commands refines twinned data. For ambiguous electron density, iterative omit maps and restraints on bond lengths/angles improve model accuracy. Cross-validation with spectroscopic data ensures structural consistency .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

- Stepwise Monitoring : In situ FTIR or LC-MS tracks intermediate formation.

- Catalyst Screening : Palladium complexes (e.g., Pd(OAc)) enhance coupling efficiency in arylations.

- Microwave Assistance : Reduces reaction times (e.g., from 12 h to 30 min) and improves regioselectivity in heterocycle formation .

Q. How does the 4-fluorophenyl substituent influence biological activity?

Structure-Activity Relationship (SAR) studies compare fluorophenyl analogs (e.g., chloro, methoxy) in enzymatic assays. Molecular docking (AutoDock Vina) identifies hydrogen bonds between the fluorine atom and target residues (e.g., kinase ATP pockets). Pharmacokinetic properties (logP, solubility) are modeled using QikProp .

Q. What electrochemical properties are relevant for studying this compound’s redox behavior?

Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals reduction potentials linked to the benzofuran π-system. Controlled Potential Electrolysis (CPE) confirms redox products, while DFT predicts spin densities and radical intermediates. Oxygen’s role in stabilizing reduced species can be probed via CV under inert vs. aerobic conditions .

Q. How are data contradictions addressed in bioactivity assays?

- Dose-Response Validation : IC values are replicated across ≥3 independent experiments.

- Off-Target Screening : Counterassays (e.g., cytochrome P450 inhibition) rule out nonspecific effects.

- Crystallographic Docking : Validates binding poses observed in vitro vs. in silico models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.